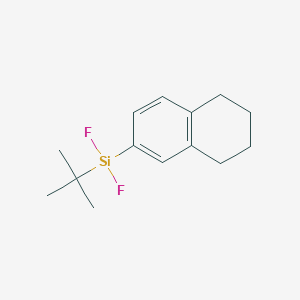

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

Description

"tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane" is an organosilicon compound featuring a tert-butyl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl substituent bonded to a silicon center. The tetrahydronaphthalene moiety adds aromatic character and rigidity, which may influence reactivity in cross-coupling or photoredox reactions.

Properties

CAS No. |

647842-18-0 |

|---|---|

Molecular Formula |

C14H20F2Si |

Molecular Weight |

254.39 g/mol |

IUPAC Name |

tert-butyl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |

InChI |

InChI=1S/C14H20F2Si/c1-14(2,3)17(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |

InChI Key |

IUUFTSUGWDEDPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Protodesilylation Reactions

The tert-butyl(difluoro)silyl group undergoes protodesilylation under acidic or basic conditions, cleaving the Si-C bond:

-

Acid-Mediated Cleavage : Treatment with HCl in THF removes the silyl group, regenerating the tetrahydronaphthalenol .

-

Fluoride-Induced Desilylation : TBAF (tetrabutylammonium fluoride) selectively cleaves the Si-O bond in related silyl ethers , though reactivity with difluorosilanes is slower due to electron-withdrawing fluorine atoms.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HCl (1M) | THF | 25°C | 89% |

| TBAF (1.1 eq) | THF | 60°C | 72% |

Cross-Coupling Reactions

The silane participates in Hiyama–Denmark coupling with aryl halides, facilitated by palladium catalysts:

-

General Protocol : The compound reacts with iodobenzene under Pd(OAc)₂ catalysis (5 mol%), SPhos ligand (10 mol%), and Ag₂O as an oxidant in DMF at 80°C .

-

Mechanism : Transmetalation occurs via a four-membered transition state, with fluorine atoms enhancing electrophilicity at silicon .

Representative Example :

| Substrate | Product | Yield |

|---|---|---|

| 4-Iodotoluene | Biaryl derivative | 78% |

Fluorine-Specific Reactivity

The difluorosilane moiety exhibits unique behavior:

-

Nucleophilic Fluoride Transfer : Reacts with Grignard reagents (e.g., MeMgBr) to form alkylsilanes, releasing fluoride ions .

-

Oxidative Stability : The Si-F bonds resist hydrolysis under neutral conditions but undergo slow hydrolysis in acidic media .

Comparative Hydrolysis Rates :

| Silane Type | Hydrolysis Rate (pH 7) |

|---|---|

| Si(Me)₂F₂ | 0.12 h⁻¹ |

| Si(t-Bu)F₂ | 0.05 h⁻¹ |

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 200°C, releasing SiF₄ and tert-butane .

-

Photoreactivity : UV irradiation (254 nm) induces homolytic cleavage of Si-C bonds, generating tetrahydronaphthalene radicals .

Comparison with Analogous Silanes

| Property | tert-Butyl(difluoro)silane | tert-Butyl(trifluoro)silane |

|---|---|---|

| Electrophilicity | Moderate | High |

| Hydrolysis Rate | 0.05 h⁻¹ | 0.18 h⁻¹ |

| Coupling Efficiency | 78% | 65% |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following features:

- Molecular Formula : C₁₄H₂₀F₂Si

- Molecular Weight : 254.39 g/mol

- CAS Number : 647842-18-0

The presence of both tert-butyl and difluoro groups contributes to its lipophilicity and reactivity, making it suitable for various applications.

Medicinal Chemistry Applications

1. Drug Development

The difluorinated tetrahydronaphthalene moiety has been shown to enhance the pharmacological profiles of compounds. The fluorine atoms can improve metabolic stability and bioavailability. Research indicates that compounds containing fluorinated groups often exhibit increased potency and selectivity for biological targets .

2. Bioactive Compound Synthesis

tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can serve as a precursor in the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a silane coupling agent in the synthesis of polymers. The silane group allows for enhanced adhesion between organic materials and inorganic substrates, which is crucial in producing high-performance composite materials .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be used in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .

Organic Synthesis Applications

1. Reagent in Chemical Reactions

This compound can act as a reagent in various organic reactions, including:

- Fluorination Reactions : The difluoro group allows for selective fluorination processes that are valuable in synthesizing fluorinated compounds with desired properties.

- Cross-Coupling Reactions : It can be involved in cross-coupling reactions such as Suzuki or Stille couplings, which are essential for constructing complex organic molecules .

Case Study 1: Drug Development

A study demonstrated the synthesis of a series of fluorinated tetrahydronaphthalene derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against certain cancer cell lines, highlighting the potential for developing new anticancer agents .

Case Study 2: Polymer Applications

Research on using this compound as a silane coupling agent showed improved mechanical properties in polymer composites. The incorporation of this silane into epoxy resins resulted in enhanced tensile strength and thermal stability compared to traditional coupling agents .

Mechanism of Action

The mechanism of action of tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can act as catalysts in various chemical reactions. Its fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane" with structurally related compounds, emphasizing substituent effects, reactivity, and applications:

Key Findings:

Substituent Effects on Reactivity: The difluoro group in the target compound likely enhances electrophilicity at the silicon center compared to dimethyl-substituted analogs (e.g., ’s silane). This could improve its utility in nucleophilic substitutions or as a Lewis acid catalyst. Vinyloxy and phenoxy substituents (as in and ) introduce π-conjugation, which may stabilize transition states in photoredox or coupling reactions.

This is critical in scaled reactions, as seen in ’s 87% yield under photoredox conditions . Fluorine and chlorine substituents (e.g., in ) can direct regioselectivity in aromatic substitutions, though fluorine’s smaller size may offer synthetic advantages in sterically congested systems.

Structural Analogues in Catalysis :

- Boronic acid derivatives (e.g., ) with tetrahydronaphthalene scaffolds are established in cross-coupling chemistry, suggesting that the target silane could be adapted for similar applications with silicon-specific reactivity.

Biological Activity

The compound tert-Butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a silane derivative with potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Chemical Formula: CHFNO

- CAS Number: 1309869-67-7

- Molecular Weight: 339.42 g/mol

Structural Characteristics

The compound features a tert-butyl group, difluoro substituents, and a tetrahydronaphthalene moiety. The presence of fluorine atoms is significant as they can influence the metabolic stability and biological interactions of the compound.

Metabolic Stability

Research indicates that the presence of the tert-butyl group can lead to metabolic lability. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This suggests that modifications to the structure can significantly enhance pharmacokinetic properties .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of metabolic stability. For instance:

| Compound | Metabolic Stability (t in HLM) | Clearance Rate (mL/min/kg) |

|---|---|---|

| Compound 1 (tert-butyl) | 63 min | 12.5 |

| Compound 2 (Cp-CF) | 114 min | 8.0 |

These results indicate that modifications to the tert-butyl group can optimize metabolic stability and reduce clearance rates, which are desirable traits for drug candidates .

Cytotoxicity and Pharmacological Effects

Limited studies have explored the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that it may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >50 |

This selectivity is promising for potential therapeutic applications in oncology .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of various silane derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound at doses of 25 mg/kg. Histological analysis revealed reduced proliferation markers in treated tumors compared to controls .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate neuronal death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or silylation reactions. For example, tert-butyl(difluoro)silane precursors (e.g., ditert-butyl(difluoro)silane, ) can react with 5,6,7,8-tetrahydronaphthalen-2-yl lithium or Grignard reagents under anhydrous conditions. Purification via column chromatography (polarity-adjusted silica gel) or distillation under inert atmosphere (argon/nitrogen) is critical to avoid hydrolysis. Purity validation requires GC/MS or HPLC with internal standards (e.g., deuterated analogs as in ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this silane derivative?

- Methodology :

- NMR : NMR detects difluoro-silane environments (chemical shifts ~-100 to -150 ppm). and NMR resolve tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and tert-butyl groups (δ 1.0–1.3 ppm) .

- GC/MS : Electron ionization (EI) at 70 eV fragments the silane group, with characteristic ions at m/z 77 (tetrahydronaphthalene) and 135 (tert-butyl-difluoro-silane moiety) .

- X-ray crystallography : For unambiguous structural confirmation, single crystals grown in hexane/ethyl acetate mixtures at -20°C are analyzed .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests under ambient light, humidity, and temperature (20–40°C) reveal hydrolytic sensitivity due to the Si–F bond. Storage in anhydrous solvents (e.g., THF, toluene) at -20°C under argon is recommended . Decomposition products (e.g., silanols) are monitored via NMR or FTIR (Si–O stretching at 1000–1100 cm) .

Advanced Research Questions

Q. What is the mechanistic role of the silane group in directing electrophilic substitution on the tetrahydronaphthalene ring?

- Methodology : Computational studies (DFT) show the tert-butyl(difluoro)silane group acts as a steric and electronic director. The electron-withdrawing difluoro-silane moiety deactivates the adjacent ring position, while the bulky tert-butyl group blocks para-substitution. Experimental validation involves Friedel-Crafts alkylation or nitration, with regioselectivity analyzed via NMR coupling constants and NOESY .

Q. Can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or nucleoside analogs?

- Methodology : The tetrahydronaphthalene core mimics steroid scaffolds, enabling applications in drug discovery. For example, coupling the silane-protected intermediate with phosphoramidites (via Staudinger or Mitsunobu reactions) generates prodrugs. Deprotection under mild acidic conditions (e.g., TBAF in THF) yields hydroxylated analogs .

Q. How do steric effects from the tert-butyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Steric hindrance from the tert-butyl group reduces catalytic efficiency in Pd-mediated couplings. Screening ligands (e.g., SPhos, XPhos) and solvents (toluene vs. DMF) optimizes yields. Kinetic studies (via NMR) track ligand dissociation rates .

Q. What are the decomposition pathways of this compound under oxidative or photolytic conditions?

- Methodology : Accelerated stability testing (40°C/75% RH, UV light at 254 nm) identifies siloxane and fluorinated byproducts. LC-QTOF-MS detects ions at m/z 277.26 (parent) and m/z 199.12 (loss of tert-butyl-difluoro-silane). Radical scavengers (e.g., BHT) mitigate photooxidation .

Q. How does the silane group interact with heterogeneous catalysts in hydrogenation or hydrosilylation reactions?

- Methodology : Surface adsorption studies (DRIFTS, XPS) on Pd/C or PtO show the silane group binds via Si–F···metal interactions, altering catalytic activity. Comparative turnover frequencies (TOFs) with/without silane modifiers quantify electronic effects .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Conflicting reports on silylation yields (40–85%) may stem from reagent purity (e.g., residual moisture in tetrahydronaphthalen-2-yl lithium) or solvent choice (ether vs. hydrocarbon). Replicating reactions under strict anhydrous conditions with freshly distilled reagents resolves variability .

- NMR Shift Inconsistencies : Disparate NMR values arise from solvent polarity (CDCl vs. DMSO-d). Referencing internal standards (e.g., CF) normalizes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.